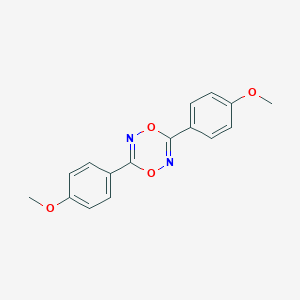
3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine: is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two methoxyphenyl groups attached to a dioxadiazine ring, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the dioxadiazine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the dioxadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine is used as a building block for synthesizing more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 3,6-Bis(4-methoxyphenyl)-9H-carbazole
- Bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes
- 3,6-bis(diphenylaminyl)carbazole
Comparison: Compared to these similar compounds, 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine exhibits unique properties due to the presence of the dioxadiazine ring. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.
Properties
CAS No. |
54697-03-9 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3,6-bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C16H14N2O4/c1-19-13-7-3-11(4-8-13)15-17-22-16(18-21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
InChI Key |
FJEUPOSVNDEDPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



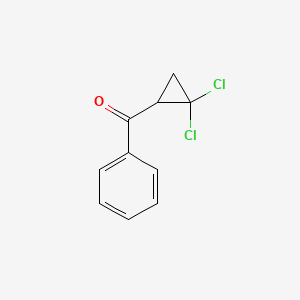

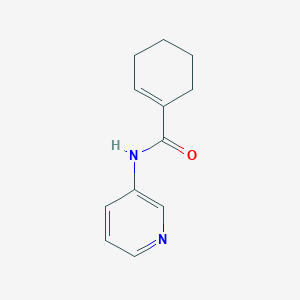
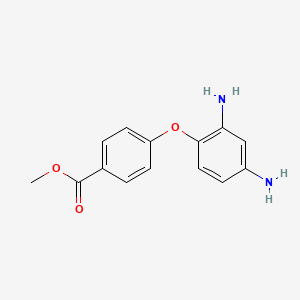

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


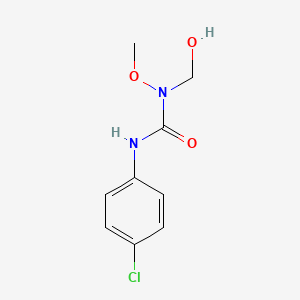
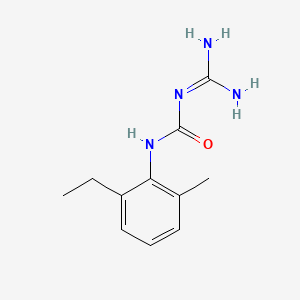
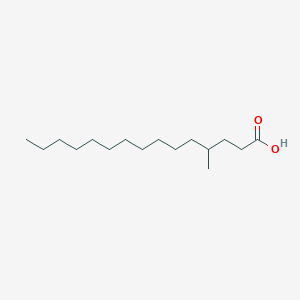

![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
